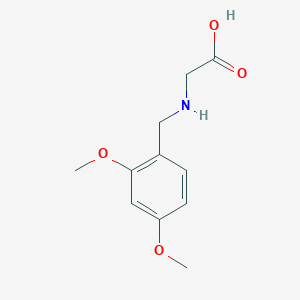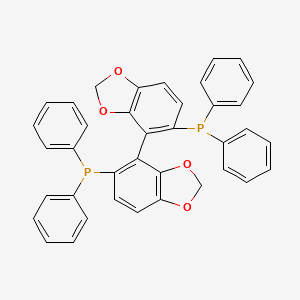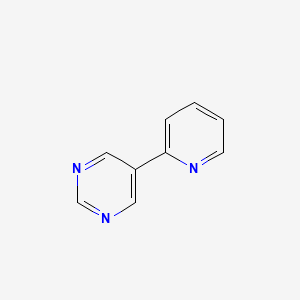
5-(Pyridin-2-yl)pyrimidine
Overview
Description
5-(Pyridin-2-yl)pyrimidine is a chemical compound with the CAS Number: 64858-29-3 and a molecular weight of 157.17 .
Synthesis Analysis
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . The synthesis of pyrimidines is described in numerous methods .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including this compound, has been studied using computational tools . The structure of DNA and RNA contains a pyrimidine moiety .Chemical Reactions Analysis
Pyrimidine derivatives exhibit a wide range of chemical reactions . The structure–activity relationship (SAR) of fused and substituted pyrimidine derivatives for anticancer activity is discussed .Physical And Chemical Properties Analysis
This compound has a melting point of 132-133 . The physicochemical parameters of pyrimidine have been compared with the parent aromatic pyrrole and cyclopentane .Scientific Research Applications
OLEDs and Photophysical Properties
- Sky-Blue-Emitting OLEDs : 5-(Pyridin-2-yl)pyrimidine derivatives were used in synthesizing new heteroleptic Ir(III) metal complexes, leading to high-performance sky-blue- and white-emitting OLEDs (Organic Light-Emitting Diodes). These complexes demonstrated excellent photophysical properties with high quantum yields and stable emission, beneficial for OLED applications (Chih‐Hao Chang et al., 2013).
Chemical Synthesis and Biological Activity
- Synthesis of Pyrimidine Derivatives : this compound has been utilized in the synthesis of various pyrimidine derivatives. These compounds have shown a wide spectrum of biological activities such as antioxidant, anticancer, antibacterial, and anti-inflammatory properties (V. Rani et al., 2012).
- Antifibrotic Activities : Novel 2-(pyridin-2-yl) pyrimidine derivatives have been synthesized and evaluated for anti-fibrotic activities, showing potential as novel anti-fibrotic drugs (Yi-Fei Gu et al., 2020).
DNA Binding and Molecular Docking
- Binding of Metal Ions in DNA Duplexes : Pyrimidine base pairs, including derivatives of this compound, have been shown to selectively capture metal ions in DNA duplexes, which is important for understanding the interactions within DNA and potential applications in molecular biology (A. Ono et al., 2011).
- DNA Binding by Pyrimidine Derivatives : Studies on the binding dynamics of pyrimidine derivatives to DNA, including molecular docking and spectroscopic investigations, have been conducted. This research aids in understanding the reductive electron transport in DNA and the role of these compounds in biological systems (Milen Raytchev et al., 2004).
Antiviral and Antimicrobial Applications
- Antiviral Properties : C-5 substituted derivatives of pyrimidine nucleosides, related to this compound, have shown notable antiviral properties against various RNA viruses in cell cultures, highlighting their potential as biologically active agents for antiviral drug development (D. Bergstrom et al., 1984).
- Antimicrobial Activity : Some pyrimidine derivatives, which include structures related to this compound, have demonstrated antimicrobial properties. This includes activity against bacteria and fungi, suggesting their potential use in developing new antimicrobial agents (F. Bassyouni & O. Fathalla, 2013).
Applications in Material Science and Nanotechnology
- Nonlinear Optical Materials : The study of pyrimidine derivatives, including this compound, has extended to their application in nonlinear optics (NLO). These compounds exhibit significant NLO properties, making them suitable for applications in optoelectronic devices and high-tech applications (A. Hussain et al., 2020).
Mechanism of Action
Pyrimidine and its derivatives exhibit numerous biological activities including antimicrobial, antiviral, antitumor, and antifibrotic compounds . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
5-(Pyridin-2-yl)pyrimidine plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of this compound is with adenosine receptors, where it acts as an antagonist, modulating the signaling pathways mediated by these receptors. Additionally, this compound has been shown to inhibit the activity of certain kinases, such as cyclin-dependent kinases, which are involved in cell cycle regulation. The compound also interacts with DNA and RNA polymerases, affecting nucleic acid synthesis and repair processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis, or programmed cell death, by activating caspase enzymes and disrupting mitochondrial function . It also influences cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and inhibition of cell proliferation. In immune cells, this compound modulates the production of cytokines and other inflammatory mediators, thereby affecting the immune response . Furthermore, this compound impacts cellular metabolism by inhibiting key metabolic enzymes, resulting in reduced ATP production and altered energy homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on target proteins, such as kinases and receptors, leading to inhibition or activation of their activity. For instance, the binding of this compound to cyclin-dependent kinases results in the inhibition of their kinase activity, thereby blocking cell cycle progression . Additionally, this compound can intercalate into DNA, disrupting the double helix structure and interfering with DNA replication and transcription. The molecular interactions of this compound with biomolecules are often mediated by hydrogen bonding, hydrophobic interactions, and π-π stacking .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been extensively studied. Over time, the stability and degradation of this compound can influence its biological activity. In vitro studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological effects . In vivo studies indicate that the compound undergoes metabolic degradation, leading to the formation of inactive metabolites. Long-term exposure to this compound has been associated with changes in cellular function, including altered gene expression and reduced cell viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities, without significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without adverse effects. The dosage-dependent effects of this compound highlight the importance of optimizing dosage regimens for clinical applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites . These metabolites are further conjugated with glucuronic acid or sulfate, facilitating their excretion via the urine. The compound also affects metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, resulting in altered levels of metabolites such as pyruvate and citrate . The interactions of this compound with metabolic enzymes and cofactors play a critical role in its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its uptake and efflux . Once inside the cell, this compound can bind to intracellular proteins, such as heat shock proteins, which influence its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as tissue perfusion and the presence of binding sites .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is predominantly localized in the nucleus, where it interacts with DNA and nuclear proteins . The presence of nuclear localization signals and post-translational modifications, such as phosphorylation, can direct this compound to specific compartments within the nucleus. Additionally, this compound can localize to the mitochondria, where it affects mitochondrial function and induces apoptosis . The subcellular distribution of this compound is essential for its therapeutic efficacy and specificity.
properties
IUPAC Name |
5-pyridin-2-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-2-4-12-9(3-1)8-5-10-7-11-6-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGNZMZNCZZXII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CN=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20456085 | |
| Record name | 5-(Pyridin-2-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64858-29-3 | |
| Record name | 5-(Pyridin-2-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of using 5-(pyridin-2-yl)pyrimidine derivatives in the design of new iridium(III) complexes for OLED applications?
A1: The position of the nitrogen atom on the pyrimidine ring of this compound derivatives significantly impacts the color of light emitted by the resulting iridium(III) complex. Studies [ [] ] demonstrated that complexes with the pyridin-2-yl group at the 5-position of the pyrimidine ring (like in 2-tert-butyl-5-(pyridin-2-yl)pyrimidine) exhibit blue emission, a highly desirable property for OLEDs. Interestingly, shifting this group to the 4-position caused a significant red-shift in the emission. This sensitivity to nitrogen position allows for fine-tuning the emission color by modifying the ligand structure. [ [], [] ]
Q2: How does the presence of fluorine substituents on the ligands affect the photophysical properties of these iridium(III) complexes?
A2: While fluorine substituents are often incorporated into OLED materials to enhance blue emission, the research demonstrated that this compound-based iridium(III) complexes can achieve blue light emission even without fluorine atoms. [ [] ] This discovery is significant as it offers a route to fluorine-free blue emitters, potentially addressing concerns related to the environmental impact and synthesis complexity associated with fluorinated compounds.
Q3: Can you provide an example of how these iridium(III) complexes were successfully incorporated into a functional OLED device?
A3: Researchers successfully fabricated an OLED device using an iridium(III) complex containing the 2-tert-butyl-5-(pyridin-2-yl)pyrimidine ligand and 2-(1H-tetrazol-5-yl)pyridine as an ancillary ligand. [ [] ] This device showed promising performance with a maximum external quantum efficiency of 11.5% and achieved blue emission with CIE color coordinates of (0.17, 0.26) at 100 cd/m2. This example highlights the potential of these fluorine-free complexes for developing efficient blue OLEDs.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



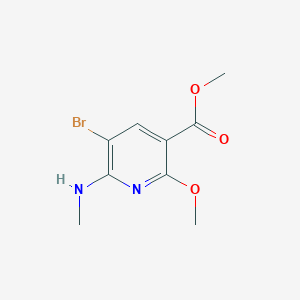
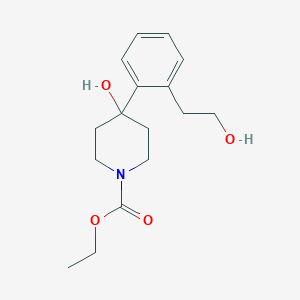

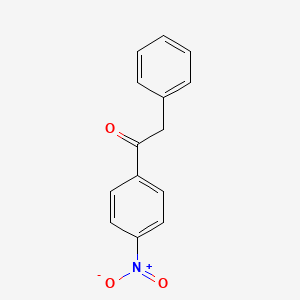
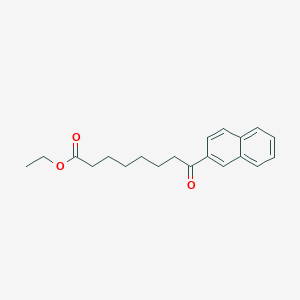
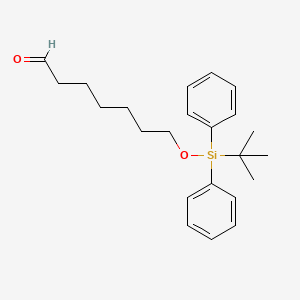
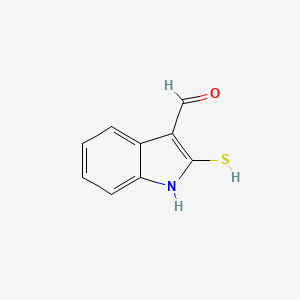
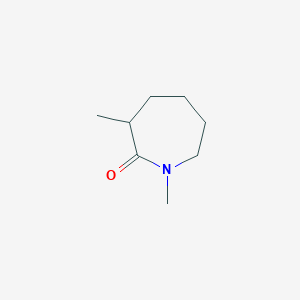
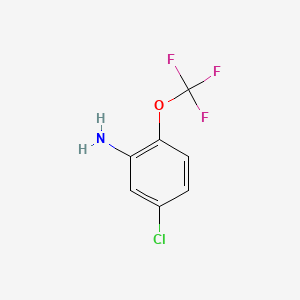
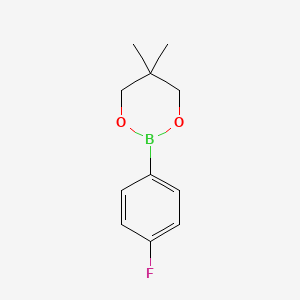
![2-(Trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1311960.png)

